molecular formula C27H29N3O3 B2769405 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione CAS No. 887225-54-9

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione

Cat. No.: B2769405
CAS No.: 887225-54-9
M. Wt: 443.547
InChI Key: ULEJXPGZCZJPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.547. The purity is usually 95%.
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Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N4O3C_{26}H_{30}N_{4}O_{3}, and it has a molecular weight of approximately 446.56 g/mol. The structure includes an indole ring fused with a quinoline moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of neurotransmitters.
  • Receptor Modulation : It may act as a modulator for various receptors, including serotonin and dopamine receptors, which are crucial in psychiatric disorders.
  • Antioxidant Activity : The presence of indole and quinoline structures suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Biological Activity Data

Activity Type Description Reference
Antidepressant EffectsShows potential in reducing depressive symptoms in animal models.
Antitumor ActivityExhibits cytotoxic effects against various cancer cell lines.
Neuroprotective PropertiesMay protect neuronal cells from oxidative damage.

Study on Antidepressant Effects

In a controlled study, the compound was administered to rodents exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects. The study highlighted the compound's ability to enhance serotonergic signaling pathways.

Study on Antitumor Activity

A series of in vitro experiments demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range. Mechanistic studies revealed that this inhibition was associated with the induction of apoptosis through caspase activation.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. Modifications to the azepan and quinoline groups have shown promise in increasing potency against specific targets while reducing off-target effects.

Properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(3,4-dihydro-2H-quinolin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c31-25(28-15-7-1-2-8-16-28)19-29-18-22(21-12-4-6-14-24(21)29)26(32)27(33)30-17-9-11-20-10-3-5-13-23(20)30/h3-6,10,12-14,18H,1-2,7-9,11,15-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEJXPGZCZJPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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